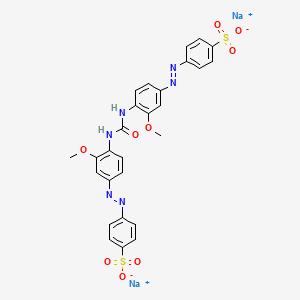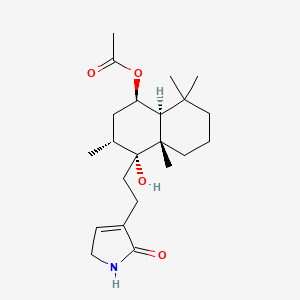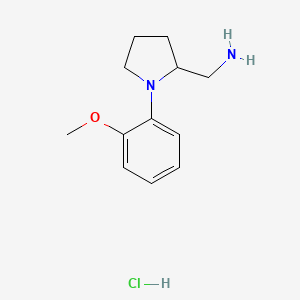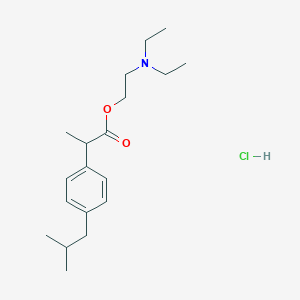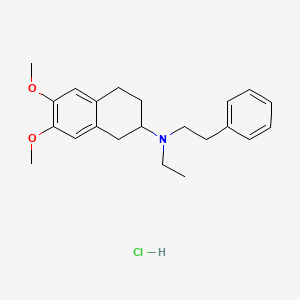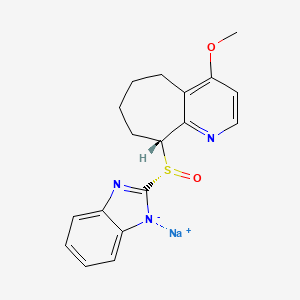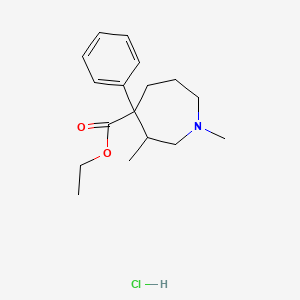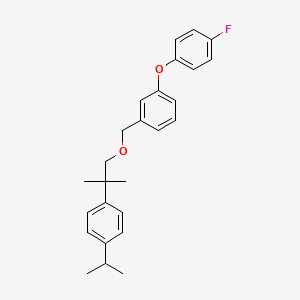
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene is an organic compound characterized by its complex structure, which includes fluorinated phenoxy and isopropyl-substituted phenyl groups
Métodos De Preparación
The synthesis of 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with a suitable alkyl halide, such as 2-(4-(1-methylethyl)phenyl)-2-methylpropyl halide, in the presence of a strong base like potassium carbonate.
Final Coupling: The final step involves coupling the alkylated intermediate with another aromatic compound under catalytic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or ester functionalities within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials, such as liquid crystals and polymers with specific electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenoxy group can enhance binding affinity through halogen bonding, while the isopropyl-substituted phenyl group may contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene include:
4-Fluorophenylacetic Acid: Used as an intermediate in the production of fluorinated anesthetics.
1-[4-(4-Fluorophenoxy)phenyl]-2-methylpropan-1-amine: Known for its applications in medicinal chemistry.
Compared to these compounds, this compound is unique due to its complex structure, which offers a combination of fluorinated and isopropyl-substituted phenyl groups, potentially leading to distinct chemical and biological properties.
Propiedades
Número CAS |
80853-80-1 |
|---|---|
Fórmula molecular |
C26H29FO2 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
1-fluoro-4-[3-[[2-methyl-2-(4-propan-2-ylphenyl)propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C26H29FO2/c1-19(2)21-8-10-22(11-9-21)26(3,4)18-28-17-20-6-5-7-25(16-20)29-24-14-12-23(27)13-15-24/h5-16,19H,17-18H2,1-4H3 |
Clave InChI |
AQFKMWOTWXVRCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


